3,5-dichloro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3,5-dichloro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N4O2/c15-10-5-9(6-11(16)7-10)12(21)18-14-20-19-13(22-14)8-1-3-17-4-2-8/h1-7H,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLOETORUVWYPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Dichloro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.
Chemical Structure and Properties
The molecular formula of this compound is C12H8Cl2N4O. The structure includes a benzamide core substituted with dichlorine and a pyridinyl oxadiazole moiety. The presence of these functional groups is believed to contribute to its biological activity.
Antimicrobial Activity
Several studies have indicated that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, related oxadiazole compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL . The incorporation of the pyridine ring in this compound may enhance its interaction with microbial targets.
Anticancer Properties
Research has suggested that oxadiazole derivatives can exhibit anticancer activity. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation . The specific mechanism of action for this compound remains to be fully elucidated but may involve inhibition of tumor growth through interference with DNA synthesis or repair mechanisms.
The proposed mechanism by which this compound exerts its biological effects likely involves the following pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis and cancer cell metabolism.
- Induction of Oxidative Stress : The presence of electron-withdrawing groups such as chlorine may enhance the compound's ability to generate reactive oxygen species (ROS), leading to cellular damage in pathogens and cancer cells.
- Interaction with DNA : There is evidence suggesting that oxadiazole derivatives can intercalate into DNA or bind to DNA repair proteins, disrupting normal cellular functions.
Study on Antimicrobial Efficacy
A study conducted on various oxadiazole derivatives demonstrated that compounds similar to this compound exhibited potent antibacterial activity against resistant strains of bacteria. The study utilized a series of in vitro assays to determine the MIC values and assessed the compounds' cytotoxicity against human cell lines .
Study on Anticancer Activity
In another investigation focusing on the anticancer potential of oxadiazole derivatives, researchers found that specific modifications in the oxadiazole structure led to enhanced apoptosis in breast cancer cells. The study highlighted the importance of substituents like pyridine in improving bioactivity and selectivity towards cancer cells .
Data Summary
| Activity Type | Compound | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antibacterial | Similar Oxadiazole Derivatives | 3.12 - 12.5 | Effective against Staphylococcus aureus |
| Anticancer | Related Oxadiazole Compounds | Varies by study | Induces apoptosis in cancer cell lines |
Comparison with Similar Compounds
Table 1: Key Structural Features and Reported Activities of 1,3,4-Oxadiazole Derivatives
Key Observations:
Heterocyclic Moieties: The pyridin-4-yl group in the target compound differs from LMM11’s furan-2-yl or OZE-I’s tetrahydro-naphthalenyl, which may alter target specificity. Pyridine’s nitrogen could enable stronger polar interactions than furan’s oxygen or naphthalene’s hydrophobic surface .
Antifungal vs. Antibacterial Activity :
- LMM5 and LMM11 (sulfamoyl-containing analogs) inhibit C. albicans via thioredoxin reductase (Trr1) inhibition, while OZE derivatives target S. aureus biofilms. The target compound’s dichloro-pyridine system may align more with antibacterial activity, though this requires experimental validation .
Synthetic Accessibility :
- The patent compound () shares a benzamide-oxadiazole scaffold but uses an isoxazolylmethoxy group, synthesized via acyl chloride coupling. This highlights the versatility of oxadiazole-based synthesis, though yields (e.g., 18% in the patent example) remain a challenge .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
